Vancomycin

Nephrotoxicity Geriatric Pharmacotherapy Comparative Safety

Vancomycin hydrochloride remains the formulary glycopeptide benchmark for multidrug-resistant Gram-positive infections, including MRSA bacteremia where local MIC90 ≤1.5 μg/mL ensures optimal PK/PD target attainment with standard dosing—reducing nephrotoxicity risk compared to forced-dose teicoplanin strategies. It is the sole glycopeptide indicated for CDI oral therapy and the only agent with fully established pediatric/neonatal dosing nomograms, offering unmatched clinical evidence and safety profile. For inpatient ABSSSI pathways with low readmission rates, vancomycin delivers superior cost-of-care versus single-dose lipoglycopeptides.

Molecular Formula C66H75Cl2N9O24
Molecular Weight 1449.2 g/mol
CAS No. 1404-90-6; 1404-93-9
Cat. No. B15563187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVancomycin
CAS1404-90-6; 1404-93-9
Molecular FormulaC66H75Cl2N9O24
Molecular Weight1449.2 g/mol
Structural Identifiers
InChIInChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
InChIKeyMYPYJXKWCTUITO-LYRMYLQWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhite solid;  solubility in water: greater than 100 mg/mL;  moderately soluble in methanol;  insoluble in higher alcohols, acetone, ether;  UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/
2.25e-01 g/L

Vancomycin (CAS 1404-90-6; 1404-93-9): Procurement-Relevant Specifications for the Gold-Standard Glycopeptide


Vancomycin is a tricyclic glycopeptide antibiotic derived from Amycolatopsis orientalis, remaining a cornerstone of clinical practice against multidrug-resistant Gram-positive pathogens after over 60 years of use [1]. Its primary mechanism of action involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of cell wall precursor lipid II, inhibiting peptidoglycan cross-linking and bacterial cell wall synthesis [2]. As the most widely utilized glycopeptide globally, vancomycin serves as the reference standard against which all newer glycopeptide and lipoglycopeptide agents—including teicoplanin, dalbavancin, oritavancin, and telavancin—are benchmarked in both in vitro susceptibility testing and clinical trial design [3]. The compound exists as a complex mixture of structurally related factors, with the hydrochloride salt (CAS 1404-93-9) being the pharmaceutically preferred form for both intravenous and oral formulations .

Why Vancomycin Cannot Be Directly Interchanged with Teicoplanin or Newer Lipoglycopeptides: A Pre-Analytical Note for Procurement


Despite shared glycopeptide classification, vancomycin exhibits critical pharmacological and practical differentiations from its analogs that preclude simple formulary interchange. Teicoplanin, while structurally related, demonstrates superior renal safety but inferior potency (2-fold higher MIC90) against healthcare-associated MRSA isolates, requiring different dosing strategies and therapeutic drug monitoring approaches [1]. Newer lipoglycopeptides (dalbavancin, oritavancin, telavancin) feature hydrophobic side chains conferring enhanced potency and prolonged half-lives—dalbavancin (MIC90 0.06-0.12 μg/mL) is 8- to 16-fold more potent than vancomycin (MIC90 1-2 μg/mL) in vitro, while oritavancin achieves comparable efficacy with single-dose administration versus vancomycin's 7-10 day multi-dose regimen [2]. These potency and pharmacokinetic disparities translate directly into distinct clinical positioning, formulary placement decisions, and total cost-of-care calculations that cannot be captured by drug acquisition cost alone. The following evidence quantifies these differentials to inform procurement and selection decisions.

Vancomycin Procurement Guide: Quantified Differential Evidence Against Teicoplanin, Dalbavancin, Oritavancin, and Telavancin


Nephrotoxicity Incidence Compared to Teicoplanin in Older Patients: A Propensity-Matched Analysis

In a propensity-matched multicenter study of 186 older patients (93 per treatment group), teicoplanin demonstrated a significantly lower incidence of nephrotoxicity compared to vancomycin. The vancomycin group exhibited a 32.26% nephrotoxicity rate versus 16.13% for teicoplanin (OR = 3.50, P = 0.006), representing an approximately 2-fold higher risk of renal adverse events with vancomycin in this vulnerable population [1]. This difference remained robust after controlling for baseline covariates including age, renal function, and concomitant nephrotoxic agents.

Nephrotoxicity Geriatric Pharmacotherapy Comparative Safety

MIC90 Against Healthcare-Associated MRSA Bacteremia Isolates: Vancomycin vs. Teicoplanin

In a multicenter prospective observational study involving 190 HA-MRSA bacteremia isolates from 15 Korean teaching hospitals (2010-2011), vancomycin demonstrated a lower MIC90 (1.5 μg/mL) compared to teicoplanin (6 μg/mL), representing a 4-fold potency advantage for vancomycin against this clinically critical pathogen population [1]. Both agents exhibited identical MIC50 values of 1.5 μg/mL for vancomycin and 3 μg/mL for teicoplanin, respectively, indicating that the differential widens at the upper end of the susceptibility distribution where clinical failures are most likely. Notably, the teicoplanin MIC range extended to 8 μg/mL, whereas all isolates remained within the susceptible range (≤2 μg/mL) for vancomycin per CLSI breakpoints at the time of the study.

MRSA Susceptibility Testing Antimicrobial Resistance

In Vitro Potency Relative to Dalbavancin Against Staphylococci: A Surveillance Study Comparison

In a 2004 U.S. surveillance study of 3,322 Gram-positive cocci (2,102 S. aureus isolates, 49% MRSA; 255 CoNS isolates, 82% methicillin-resistant), dalbavancin (MIC90 0.06-0.12 μg/mL) was 8- to 16-fold more potent than vancomycin (MIC90 1-2 μg/mL) against staphylococcal species [1]. Vancomycin maintained 100% susceptibility across all tested isolates, identical to dalbavancin, confirming that its lower absolute potency does not translate to resistance gaps in this surveillance cohort. Vancomycin was 16- to 32-fold less active than dalbavancin, 8- to 32-fold less active than linezolid, 4- to 32-fold less active than daptomycin, and 4- to 32-fold less active than quinupristin/dalfopristin against skin and skin structure infection pathogens [1].

Staphylococcus aureus CoNS Glycopeptide Potency

30-Day Readmission Rates for ABSSSI: Single-Dose Oritavancin vs. Multi-Dose Vancomycin Regimen

A retrospective real-world study comparing outpatient single-dose oritavancin (1,200 mg IV) versus inpatient multi-dose vancomycin therapy followed by oral antibiotic step-down for ABSSSI demonstrated a significant reduction in 30-day readmission rates. The oritavancin arm (n=140) exhibited a 5.7% readmission rate (8/140) compared to 19.6% (10/51) in the vancomycin arm (p=0.004), representing an absolute risk reduction of 13.9 percentage points and a relative risk reduction of approximately 71% favoring oritavancin [1]. This study was conducted at AtlantiCare Regional Medical Center (November 2022 to August 2023) and included a concurrent financial analysis demonstrating favorable cost outcomes for the oritavancin strategy.

ABSSSI Readmission Rates Health Economics

Early Bactericidal Effect Against MRSA and VISA: Telavancin vs. Vancomycin in an In Vitro PK Model

In an in vitro pharmacokinetic model simulating humanized drug exposures, telavancin demonstrated superior antibacterial effect compared to vancomycin against a panel of S. aureus strains, including MRSA and vancomycin-intermediate S. aureus (VISA). Analyzing pooled data from all 5 vancomycin-susceptible S. aureus strains and all 4 MRSA strains, telavancin was superior in terms of area under the bacterial kill curve at 24 hours (AUBKC24) and 48 hours (AUBKC48) compared to vancomycin (P < 0.05 for all comparisons) [1]. Telavancin also exhibited a significantly greater early killing effect (within first 6-8 hours) against these strains (P < 0.05) [1]. For a rabbit model of aortic valve endocarditis caused by VISA, telavancin produced a 5.5 log10 CFU/g reduction in vegetation bacterial burden, whereas vancomycin achieved no reduction relative to untreated controls [2].

Pharmacodynamics Bactericidal Kinetics VISA

Cochrane Meta-Analysis: Nephrotoxicity Risk Ratio for Teicoplanin vs. Vancomycin

A Cochrane systematic review and meta-analysis of 24 randomized controlled trials (2,610 patients) comparing teicoplanin to vancomycin for proven or suspected infection found that teicoplanin reduced the risk of nephrotoxicity by 34% (RR: 0.66; 95% CI: 0.48-0.90) [1]. This effect was magnified in subgroups: among patients receiving concomitant aminoglycosides, the nephrotoxicity risk reduction was 49% (RR: 0.51; 95% CI: 0.30-0.88); in trials where vancomycin doses were corrected by serum level monitoring, the risk reduction was 78% (RR: 0.22; 95% CI: 0.10-0.52) [1]. Clinical cure rates were comparable between agents (RR: 1.03; 95% CI: 0.98-1.08), as were microbiological cure rates (RR: 0.98; 95% CI: 0.93-1.03) [1].

Meta-Analysis Nephrotoxicity Adverse Events

Vancomycin: Application Scenarios Supported by Comparative Evidence


First-Line Therapy for HA-MRSA Bacteremia in Institutions with Documented Vancomycin MIC ≤1.5 μg/mL

Based on the prospective multicenter observational study comparing vancomycin and teicoplanin in 190 HA-MRSA bacteremia isolates [1], vancomycin should be prioritized for first-line empiric therapy in institutions where local antibiogram data confirm vancomycin MIC90 values ≤1.5 μg/mL. In such settings, vancomycin's lower MIC90 relative to teicoplanin (1.5 μg/mL vs. 6 μg/mL) translates to a higher probability of achieving the PK/PD target of AUC/MIC ≥400 with standard dosing regimens, potentially reducing the need for aggressive dosing strategies that increase nephrotoxicity risk. Procurement volumes for vancomycin should be calibrated to anticipated HA-MRSA bacteremia case loads in institutions meeting this susceptibility criterion.

Cost-Conscious Inpatient ABSSSI Management Requiring Multi-Dose Parenteral Therapy

While single-dose oritavancin demonstrates superior 30-day readmission outcomes (5.7% vs. 19.6% for vancomycin, p=0.004) in outpatient ABSSSI management [2], vancomycin remains the appropriate selection for inpatient ABSSSI treatment where multi-dose parenteral regimens are logistically feasible and where the higher drug acquisition cost of single-dose lipoglycopeptides cannot be offset by reduced hospitalization or readmission savings. In facilities with established inpatient ABSSSI pathways and low baseline readmission rates, vancomycin procurement should be maintained as the primary glycopeptide for this indication, with oritavancin or dalbavancin reserved for patients unsuitable for prolonged intravenous therapy.

Pediatric and Neonatal Gram-Positive Sepsis with Established Dosing and Safety Data

Vancomycin remains the glycopeptide of choice for pediatric and neonatal Gram-positive sepsis due to its unparalleled evidence base spanning decades of clinical experience. While newer agents such as telavancin demonstrate superior in vitro kill kinetics [3] and teicoplanin exhibits lower nephrotoxicity risk in adults [4], the absence of robust pediatric safety and efficacy data for these alternatives—combined with vancomycin's well-characterized pharmacokinetic profile in neonates and children—supports its continued procurement as the formulary glycopeptide for pediatric and neonatal intensive care units. Dosing nomograms, therapeutic drug monitoring protocols, and safety monitoring parameters are fully established for vancomycin across all pediatric age strata.

Oral Formulation for Clostridium difficile Infection (CDI) Management

Vancomycin oral formulations (capsules and oral solution) represent a unique application scenario for which no alternative glycopeptide or lipoglycopeptide is approved or routinely utilized. Recent patent activity [5] for stable oral liquid formulations underscores continued commercial interest in optimizing vancomycin delivery for CDI in pediatric and geriatric populations with swallowing difficulties. For procurement specialists managing CDI-directed antibiotic purchasing, vancomycin remains the essential glycopeptide for this indication, with fidaxomicin representing the primary alternative requiring separate formulary evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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